Methyl 5-methylpiperidine-2-carboxylate
Description
Contextualization of Piperidine-2-carboxylate Derivatives in Organic Synthesis
Piperidine-2-carboxylate esters, including the parent compound methyl piperidine-2-carboxylate, are valuable intermediates in organic synthesis. rsc.org They serve as chiral synthons, providing a pre-existing stereocenter that can be exploited to control the stereochemistry of subsequent reactions. The synthesis of these derivatives has been a subject of considerable research, with various methods developed for their preparation, including the hydrogenation of pyridine (B92270) precursors and diastereoselective functionalization of pipecolic acid-derived enecarbamates. rsc.orguaeu.ac.ae The development of practical and stereoselective synthetic routes to access all possible regio- and diastereoisomers of substituted pipecolinates has been a significant advancement in the field. rsc.org
The Significance of Methyl 5-methylpiperidine-2-carboxylate as a Multifunctional Scaffold
This compound, a specific isomer within this class, offers unique advantages as a multifunctional scaffold. The presence of the methyl group at the 5-position introduces an additional stereocenter and influences the conformational preferences of the piperidine (B6355638) ring. This substitution pattern can be crucial for modulating the biological activity and pharmacokinetic properties of molecules that incorporate this scaffold.
The ability to synthesize both cis- and trans-diastereomers of this compound allows for a systematic exploration of the three-dimensional chemical space, a key aspect of modern drug discovery. rsc.orgrsc.org This stereochemical diversity is vital for optimizing interactions with biological targets. The ester functionality at the 2-position provides a convenient point for further chemical elaboration, such as amide bond formation in the synthesis of peptidomimetics or reduction to the corresponding alcohol for the introduction of other functional groups.
A recent comprehensive study detailed the synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates, including the 5-methyl derivatives. rsc.org This work highlighted the accessibility of these building blocks, paving the way for their broader application in fragment-based drug discovery and the synthesis of complex natural products. The study employed a strategy involving the hydrogenation of disubstituted pyridines to diastereoselectively yield cis-pipecolinates, followed by a base-mediated epimerization to access the corresponding trans-isomers. rsc.org
Scope and Research Trajectories within the Field
Current research involving piperidine derivatives is focused on several key areas. There is a continuous effort to develop more efficient and stereoselective synthetic methodologies to access a wider range of substituted piperidines. nih.gov In the context of medicinal chemistry, researchers are exploring the incorporation of piperidine-2-carboxylate scaffolds, including this compound, into novel therapeutic agents. The biological activities of pipecolic acid and its derivatives are diverse, with some acting as inhibitors of enzymes such as TNF-alpha converting enzyme (TACE). nih.govresearchgate.net
Furthermore, the use of conformationally constrained amino acid analogs, such as those derived from this compound, is a growing trend in peptide science. nih.govresearchgate.net These constrained building blocks can induce specific secondary structures in peptides, leading to enhanced biological activity and stability. The exploration of the conformational landscape of substituted piperidines is therefore crucial for the rational design of new molecules with desired properties. rsc.org
The future of research in this area will likely involve the application of these versatile building blocks in the synthesis of increasingly complex and biologically active molecules. The continued development of novel synthetic methods and a deeper understanding of the structure-activity relationships of piperidine-containing compounds will undoubtedly solidify the importance of scaffolds like this compound in the field of organic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methylpiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-7(9-5-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGTBIZVOJNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-18-7 | |
| Record name | methyl 5-methylpiperidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies
De Novo Synthesis of the Piperidine (B6355638) Ring System
The formation of the core piperidine structure is a critical step in the synthesis of methyl 5-methylpiperidine-2-carboxylate. This is often achieved through the reduction of a corresponding pyridine (B92270) derivative.
Catalytic Hydrogenation of Corresponding Pyridine Derivatives
Catalytic hydrogenation is a powerful and widely used method for the conversion of aromatic pyridine rings into saturated piperidine systems. nih.govacs.org This transformation involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst.
The hydrogenation of pyridine derivatives is typically carried out using molecular hydrogen (H₂) under pressure. rsc.org The reaction requires a catalyst to facilitate the breaking of the strong H-H bond and the addition of hydrogen atoms to the pyridine ring. Common solvents for this reaction include alcohols, such as ethanol (B145695) and methanol (B129727), as well as ethers like tetrahydrofuran (B95107) (THF) and water. nih.gov The reaction temperature and pressure are critical parameters that are often optimized to achieve high conversion and selectivity. researchgate.net In some instances, the presence of a Brønsted acid, such as hydrochloric acid, is essential for the reaction to proceed effectively. nih.gov
The choice of catalyst system is paramount in determining the efficiency and stereochemical outcome of the hydrogenation. A variety of heterogeneous and homogeneous catalysts have been employed for the reduction of pyridines.
Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), ruthenium on carbon (Ru/C), and rhodium on carbon (Rh/C), are commonly used due to their high activity and ease of separation from the reaction mixture. nih.gov The nature of the metal can significantly influence the reaction; for example, various palladium catalysts have been shown to be effective, whereas PtO₂, Ru/C, or Rh/C may result in lower yields under similar conditions. nih.gov Bimetallic catalysts, such as those based on palladium and another metal like silver or copper, have also been investigated and can exhibit enhanced activity. researchgate.net
Homogeneous catalysts, including those based on rhodium and iridium complexes with chiral ligands, are particularly important for achieving asymmetric hydrogenation, leading to enantioenriched piperidine derivatives. rsc.org Metal-free catalysis using borane (B79455) catalysts has also been demonstrated for the highly stereoselective hydrogenation of pyridines, often favoring the formation of cis-isomers. acs.org
Table 1: Comparison of Catalyst Systems in Pyridine Hydrogenation
| Catalyst | Typical Conditions | Outcome | Reference |
|---|---|---|---|
| Pd/C | H₂, various solvents | Effective for hydrogenation | nih.gov |
| PtO₂ | H₂, various solvents | Can result in low or no yield | nih.gov |
| Ru/C | H₂, various solvents | Can result in low or no yield | nih.gov |
| Rh/C | H₂, various solvents | Can result in low or no yield | nih.gov |
| Rh₂O₃ | H₂, TFE, 40 °C, 5 bar | Effective for various functionalized pyridines | rsc.org |
| Borane catalysts | H₂, alkene, HB(C₆F₅)₂ | High yields with excellent cis stereoselectivity | acs.org |
| Bimetallic Pd-Ag/Al₂O₃ | 60°C, 70 atm H₂ | 99% conversion, 99% selectivity for piperidine | researchgate.net |
Reduction of Pyridinium (B92312) Salts as a Synthetic Route
An alternative approach to the reduction of pyridines involves their conversion to pyridinium salts prior to reduction. This strategy can overcome challenges associated with the parent pyridine, such as catalyst inhibition due to the nitrogen lone pair. rsc.org Quaternization of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to reduction. dicp.ac.cn
This method often employs transfer hydrogenation, using hydrogen donors like formic acid in combination with a catalyst. dicp.ac.cnnih.gov Rhodium complexes are frequently used as catalysts in these transformations. dicp.ac.cnnih.gov The reduction of pyridinium salts can also be achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄), which can lead to the formation of tetrahydropyridine (B1245486) derivatives. researchgate.net This approach has been shown to be effective for a range of substituted pyridinium salts. researchgate.net A notable advantage of this method is the potential for reductive transamination, where a chiral amine can be introduced during the reduction process to yield chiral piperidines with high diastereoselectivity. nih.gov
Esterification of 5-Methylpiperidine-2-carboxylic Acid Precursors
The final step in the synthesis of this compound is often the esterification of the corresponding carboxylic acid, 5-methylpiperidine-2-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.comchemguide.co.uk This reaction involves treating the carboxylic acid with methanol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com
The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol is often used in excess as the solvent. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. masterorganicchemistry.com While this method is generally effective, other esterification procedures using reagents like diazomethane (B1218177) or thionyl chloride followed by methanol can also be employed. academie-sciences.fr
Stereoselective Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound requires careful control of the stereochemistry during the formation of the piperidine ring. Asymmetric hydrogenation of the pyridine precursor is a key strategy to achieve this. whiterose.ac.uk This can be accomplished using chiral catalysts, such as those based on transition metals like rhodium or iridium complexed with chiral ligands. rsc.org
Another approach involves the use of chiral auxiliaries. For instance, a chiral group can be attached to the pyridine nitrogen or another part of the molecule to direct the hydrogenation from a specific face, leading to a diastereoselective reduction. The auxiliary can then be removed in a subsequent step.
Furthermore, diastereoselective reductions of substituted piperidine precursors can be achieved. For example, the hydrogenation of a 2-substituted-5-methylenepiperidine can lead to the formation of two diastereomeric 2,5-disubstituted piperidines. whiterose.ac.uk The stereochemical outcome of such reductions can be highly dependent on the nature of the protecting group on the piperidine nitrogen and the hydrogenation conditions. whiterose.ac.uk
Post-Synthetic Modifications and Transformations
The secondary amine of the piperidine ring in this compound is a key site for further functionalization. N-alkylation is a common transformation that can be achieved through various methods.
Reductive amination is a widely used technique for N-alkylation. This involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to form a new carbon-nitrogen bond. For instance, reaction with formaldehyde (B43269) under reductive conditions would yield the N-methylated product. google.com
Direct alkylation with alkyl halides is another common method. The piperidine acts as a nucleophile, displacing a halide from an alkyl halide. The choice of base and solvent is critical to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts.
Table 3: N-Functionalization Reactions
| Reaction Type | Reagents | Product |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl piperidine |
| Direct Alkylation | Alkyl Halide, Base | N-Alkyl piperidine |
| Acylation | Acyl Chloride/Anhydride, Base | N-Acyl piperidine |
This table provides an overview of common N-functionalization strategies.
Controlling the diastereoselectivity of 2,5-disubstituted piperidines is a significant synthetic challenge. Epimerization, the process of inverting the stereochemistry at one chiral center, can be a useful strategy to access different diastereomers.
Recent research has shown that photoredox catalysis can be a powerful tool for the epimerization of substituted piperidines. escholarship.orgacs.org This method allows for the conversion of a less stable diastereomer into the more thermodynamically stable isomer. escholarship.org For this compound, this could be used to interconvert between the cis and trans isomers. The reaction typically involves a photocatalyst that facilitates a reversible hydrogen atom transfer, leading to the equilibration of the diastereomers. nih.gov
Base-mediated epimerization is another strategy, particularly for piperidines with an N-protecting group that influences the conformational equilibrium of the ring. rsc.orgrsc.org By carefully selecting the N-substituent (e.g., benzyl (B1604629) vs. Boc), the thermodynamic outcome of the epimerization can be controlled to favor the desired diastereomer. rsc.org
The methyl ester and the C5-methyl group of this compound can be subjected to a variety of functional group interconversions to generate a diverse range of derivatives.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using lithium hydroxide. jocpr.com This carboxylic acid can then be converted into a variety of other functional groups, such as amides, by reaction with amines in the presence of a coupling agent. The ester can also be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride. google.comnih.gov
Functionalization of the C5-methyl group is more challenging due to the inertness of the C-H bonds. However, advances in C-H functionalization methodologies, such as those employing rhodium catalysts, could potentially be applied to introduce new functional groups at this position. nih.govresearchgate.net
Stereochemistry, Conformation, and Configurational Analysis
Stereoisomeric Forms of Methyl 5-methylpiperidine-2-carboxylate
The stereoisomerism of this compound is characterized by both diastereomeric and enantiomeric relationships.
This compound exists as two diastereomers: cis and trans. This classification is based on the relative orientation of the substituents at the C2 and C5 positions.
cis-isomer: The methoxycarbonyl group at C2 and the methyl group at C5 are on the same side of the piperidine (B6355638) ring.
trans-isomer: The methoxycarbonyl group at C2 and the methyl group at C5 are on opposite sides of the ring.
The synthesis of these isomers can be controlled to selectively produce one over the other. For instance, the hydrogenation of appropriately substituted pyridine (B92270) precursors typically leads to the diastereoselective formation of cis-isomers. rsc.orgrsc.org Subsequent base-mediated epimerization, which proceeds via enolate formation and re-protonation, can then be used to convert the cis-isomers into their more thermodynamically stable trans counterparts. rsc.org The choice of N-protecting group (e.g., Benzyl (B1604629) or Boc) can influence the conformational equilibrium and facilitate this transformation, particularly for relieving unfavorable 1,3-diaxial interactions in the cis form. rsc.org
Both the cis and trans diastereomers are chiral and therefore exist as pairs of enantiomers. Obtaining these compounds in enantiomerically pure form requires chiral synthesis or the resolution of a racemic mixture. mdpi.com
Chiral resolution is a common technique used to separate enantiomers. This can be achieved through several methods:
Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. mdpi.com
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers on both analytical and preparative scales. mdpi.com
Kinetic Resolution: This method involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product. whiterose.ac.uk For example, the kinetic resolution of related 2-substituted piperidines has been achieved using a chiral base to selectively deprotonate one enantiomer. whiterose.ac.uk
The determination of enantiomeric purity is crucial, especially in pharmaceutical applications, where regulations often require the quantification of the enantiomeric impurity to be below a certain threshold. nih.gov
Elucidation of Absolute and Relative Stereochemistry
Determining the precise three-dimensional arrangement of atoms is accomplished through various spectroscopic and analytical techniques.
¹H NMR spectroscopy is a primary tool for determining the relative stereochemistry (cis vs. trans) of substituted piperidines. The vicinal coupling constants (³JHH) between adjacent protons on the ring are highly dependent on the dihedral angle between them, which is in turn dictated by the ring's conformation and the substituent orientation. oup.com
In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (around 10-13 Hz), while axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings are much smaller (around 2-5 Hz). oup.com
This principle is used to assign the cis and trans configurations of this compound:
The trans-isomer is expected to adopt a chair conformation where both the C2 and C5 substituents are in the more stable equatorial positions. This would result in the C2 proton being axial, leading to at least one large axial-axial coupling with an adjacent axial proton at C3.
The cis-isomer will have one equatorial and one axial substituent in its most stable chair conformation. This leads to smaller coupling constants for the C2 proton (axial-equatorial or equatorial-axial), helping to distinguish it from the trans isomer. rsc.org
| Coupling Type | Typical Dihedral Angle | Expected Coupling Constant (Hz) | Associated Isomer/Conformation |
|---|---|---|---|
| Axial-Axial (Jax-ax) | ~180° | 10 - 13 | Diagnostic for axial protons, often seen in trans-diequatorial isomers |
| Axial-Equatorial (Jax-eq) | ~60° | 2 - 5 | Common in cis-isomers or isomers with axial substituents |
| Equatorial-Equatorial (Jeq-eq) | ~60° | 2 - 5 |
While NMR coupling constants provide strong evidence for relative stereochemistry, other advanced methods are used for confirmation and to determine the absolute configuration.
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like ROESY or NOESY can detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. For example, a strong NOE between the C2 proton and the C5 proton would suggest a cis relationship where they are on the same face of the ring. ipb.pt
X-ray Crystallography: This is the definitive method for determining the solid-state structure of a crystalline compound. It provides unambiguous information on bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers. The absolute configuration of related chiral piperidines has been confirmed using this technique. mdpi.comwhiterose.ac.uk
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to one predicted by DFT (Density Functional Theory) calculations for a specific enantiomer, the absolute configuration can be determined.
Conformational Analysis of the Piperidine Ring
The six-membered piperidine ring in this compound is not planar and preferentially adopts a low-energy chair conformation to minimize angle and torsional strain. The orientation of the substituents is governed by the principles of steric hindrance. nih.gov
trans-Isomer: For the trans-(2,5)-disubstituted isomer, the most stable conformation is a chair form where both the C2-methoxycarbonyl group and the C5-methyl group occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, which are a significant source of steric strain. rsc.org
cis-Isomer: In the cis-isomer, one substituent must be axial while the other is equatorial in any given chair conformation. This results in two possible chair conformers that can interconvert via a ring-flip. The equilibrium between these two conformers will favor the one where the larger substituent (the methoxycarbonyl group) occupies the equatorial position to minimize steric strain. The energy difference between having a methyl group in an axial versus an equatorial position on a cyclohexane (B81311) ring is approximately 1.7 kcal/mol, and a similar value is expected for the piperidine ring.
| Isomer | Most Stable Conformation | Substituent Orientations | Key Steric Considerations |
|---|---|---|---|
| trans | Chair | C2-Equatorial, C5-Equatorial | Lowest energy; avoids 1,3-diaxial interactions. |
| cis | Chair (in equilibrium) | (C2-Equatorial, C5-Axial) ⇌ (C2-Axial, C5-Equatorial) | Equilibrium favors the conformer with the larger group (methoxycarbonyl) in the equatorial position. |
Influence of Substituents on Conformational Dynamics
The conformational equilibrium of this compound is heavily influenced by the steric demands of its two substituents: the methyl group at the C5 position and the methyl carboxylate group at the C2 position. The tendency of these groups to avoid sterically crowded positions dictates the predominant chair conformation.
The C5-methyl group strongly prefers an equatorial orientation to avoid energetically unfavorable 1,3-diaxial interactions with the axial protons at the C1 (the nitrogen's hydrogen) and C3 positions. Placing the methyl group in an axial position would introduce significant steric strain, destabilizing that conformer.
The C2-methyl carboxylate group also generally favors the equatorial position to minimize steric clash. However, the conformational preference at the C2 position is also subject to another important interaction known as allylic strain, or A(1,3) strain. This type of strain occurs between a substituent at the C2 position and a substituent on the ring nitrogen. rsc.org When the nitrogen atom is part of a planar system (e.g., acylated) or bears a bulky substituent (such as a Boc group), the steric repulsion can become so severe that it forces the C2-substituent into the axial position to alleviate the strain. rsc.orgnih.govacs.org In the case of the parent this compound, the N-substituent is a hydrogen atom, which is small. Therefore, the A(1,3) strain is less significant, and the C2-methyl carboxylate group is expected to predominantly occupy the equatorial position. However, derivatization of the nitrogen could alter this conformational preference.
The interplay of these steric factors determines the lowest-energy conformation. For the trans isomer, the di-equatorial conformer is significantly favored. For the cis isomer, an equilibrium will exist between the two possible chair conformations, with the conformer that places the larger methyl carboxylate group in the equatorial position being the more stable of the two.
| Substituent Position | Interaction Type | Consequence | Relative Stability |
| Equatorial | Gauche interactions with the ring | Minimal steric hindrance | Favorable |
| Axial | 1,3-Diaxial interactions | Significant steric strain with other axial atoms | Unfavorable |
| Axial (at C2) | A(1,3) Strain | Can become the preferred position if a bulky N-substituent is present | Favorable (with N-substitution) |
This interactive table outlines the key steric interactions influencing substituent orientation on the piperidine ring.
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise structure of Methyl 5-methylpiperidine-2-carboxylate can be determined.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms such as oxygen and nitrogen causing a downfield shift (to a higher ppm value). The piperidine (B6355638) ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons, which can further complicate the spectrum.
The expected chemical shifts and multiplicities for the protons in this compound are detailed in the table below. These predictions are based on the analysis of similar piperidine derivatives and standard chemical shift values. The coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is crucial for determining the stereochemistry of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | 3.2 - 3.4 | Doublet of doublets (dd) | J(H2, H3a) ≈ 10-12, J(H2, H3e) ≈ 3-5 |
| H3a, H3e | 1.4 - 1.9 | Multiplet (m) | - |
| H4a, H4e | 1.2 - 1.8 | Multiplet (m) | - |
| H5 | 1.5 - 2.0 | Multiplet (m) | - |
| H6a, H6e | 2.6 - 3.1 | Multiplet (m) | - |
| 5-CH₃ | 0.8 - 1.0 | Doublet (d) | J(5-CH₃, H5) ≈ 6-7 |
| O-CH₃ | 3.6 - 3.8 | Singlet (s) | - |
Note: The chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. 'a' denotes axial and 'e' denotes equatorial protons.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its chemical environment. Carbons attached to electronegative atoms and those involved in double bonds appear at higher chemical shifts.
For this compound, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the ester group will be the most downfield signal. The chemical shifts of the piperidine ring carbons are influenced by the nitrogen atom and the methyl substituent. libretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 58 - 62 |
| C3 | 25 - 30 |
| C4 | 28 - 33 |
| C5 | 30 - 35 |
| C6 | 45 - 50 |
| 5-CH₃ | 18 - 23 |
| O-CH₃ | 50 - 55 |
Note: The chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity of atoms within a molecule. A COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. nih.gov
In the COSY spectrum of this compound, cross-peaks would be expected between:
The proton at C2 (H2) and the protons at C3 (H3a and H3e).
The protons at C3 and the protons at C4.
The protons at C4 and the proton at C5.
The proton at C5 and the protons at C6, as well as the protons of the 5-methyl group.
The protons at C6 and the proton at C2.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the ester, the C-O bonds of the ester, and the C-H bonds of the alkyl groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (secondary amine) | Stretching | 3300 - 3500 | Medium, broad |
| C-H (sp³ hybridized) | Stretching | 2850 - 3000 | Strong |
| C=O (ester) | Stretching | 1735 - 1750 | Strong, sharp |
| C-O (ester) | Stretching | 1000 - 1300 | Strong |
The presence of a strong, sharp peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The molecular weight of this compound is 157.21 g/mol . uni.lu
Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺). This molecular ion can then undergo fragmentation to produce smaller, characteristic ions. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). Esters can undergo fragmentation through cleavage of the bonds adjacent to the carbonyl group. libretexts.org
A plausible fragmentation pattern for this compound would involve:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment with an m/z of 126.
Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment with an m/z of 98.
Alpha-cleavage adjacent to the nitrogen: Cleavage of the C2-C3 bond or the C6-N bond could lead to various charged fragments. A prominent peak is often observed at m/z 84, corresponding to the piperidine ring after the loss of the ester group and a hydrogen atom.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 157 | [M]⁺ (Molecular Ion) |
| 126 | [M - OCH₃]⁺ |
| 98 | [M - COOCH₃]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Electronic Absorption Spectroscopy (e.g., UV-Vis)
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique is most sensitive to molecules containing chromophores, which are typically unsaturated systems like conjugated double bonds or aromatic rings.
This compound is a saturated heterocyclic compound. It lacks any significant chromophores that would absorb light in the typical UV-Vis range (200-800 nm). The electronic transitions for the sigma bonds (σ → σ) and non-bonding electrons (n → σ) occur at wavelengths below 200 nm. nih.govnist.gov Therefore, a UV-Vis spectrum of this compound dissolved in a standard solvent like ethanol (B145695) or hexane (B92381) is not expected to show any significant absorption peaks. This lack of absorption can itself be a piece of structural information, confirming the absence of unsaturation or aromaticity.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
| Ethanol |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to modern computational chemistry, providing a framework to model the electronic structure and energy of molecules with high accuracy. substack.com These methods are broadly categorized into ab initio and density functional theory approaches, both of which are instrumental in characterizing compounds like Methyl 5-methylpiperidine-2-carboxylate.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. jksus.org DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process would involve finding the minimum energy conformations of the piperidine (B6355638) ring, which typically adopts a chair or boat-like structure, and determining the preferred orientation of the methyl and methyl carboxylate substituents.
Calculations are often performed using hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) to provide a reliable description of the molecular geometry. nih.gov The output of a DFT geometry optimization includes the precise coordinates of each atom, bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, these calculations yield the total electronic energy, which can be used to compare the relative stability of different isomers and conformers. For instance, the energy difference between conformers with the 5-methyl group in an axial versus an equatorial position can be precisely calculated. nih.gov
Table 1: Illustrative DFT-Calculated Geometrical Parameters for the Equatorial Conformer of cis-Methyl 5-methylpiperidine-2-carboxylate
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C2-C3 | 1.54 Å |
| C5-C(Methyl) | 1.53 Å | |
| C2-C(Ester) | 1.52 Å | |
| N1-C2 | 1.47 Å | |
| Bond Angle | ∠C2-N1-C6 | 111.5° |
| ∠C4-C5-C6 | 110.8° | |
| Dihedral Angle | N1-C2-C3-C4 | -55.2° |
| C3-C4-C5-C(Methyl) | 175.1° |
Note: The data in this table is hypothetical and serves as an example of typical DFT calculation outputs for a molecule of this type.
Ab Initio Methods for Electronic Structure
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. While computationally more demanding than DFT, they are often used as benchmarks for accuracy.
For this compound, ab initio calculations can provide a detailed picture of its electronic structure. This includes the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the calculation of properties like ionization potential and electron affinity. The energy gap between the HOMO and LUMO is a particularly important parameter, as it relates to the molecule's chemical reactivity and stability. chemjournal.kz
Prediction and Interpretation of Spectroscopic Data
Computational methods are extensively used to predict and help interpret various types of molecular spectra. These theoretical spectra can be compared with experimental results to confirm the structure and assign spectral features to specific molecular motions or electronic transitions.
Computational NMR and IR Spectrum Prediction
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. NMR chemical shifts (¹H and ¹³C) are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often at the DFT level of theory. researchgate.net These calculations provide theoretical chemical shifts for each nucleus, which are invaluable for assigning peaks in an experimental NMR spectrum, especially for complex stereoisomers.
Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. researchgate.net After a geometry optimization, a frequency calculation determines the energies of the normal modes of vibration. The resulting frequencies correspond to absorption peaks in the IR spectrum, and the intensity of these peaks can also be estimated. This allows for the assignment of specific bands to the stretching and bending of bonds, such as C-H, N-H, and C=O vibrations within the molecule.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectrum Type | Parameter | Predicted Value | Assignment |
| ¹³C NMR | Chemical Shift (δ) | 173.5 ppm | C=O (Ester) |
| Chemical Shift (δ) | 58.2 ppm | C2 | |
| Chemical Shift (δ) | 51.8 ppm | O-CH₃ (Ester) | |
| ¹H NMR | Chemical Shift (δ) | 3.75 ppm | O-CH₃ (Ester) |
| Chemical Shift (δ) | 3.20 ppm | H at C2 | |
| IR | Frequency (ν) | 2950 cm⁻¹ | C-H Stretch (Methyl) |
| Frequency (ν) | 1735 cm⁻¹ | C=O Stretch (Ester) | |
| Frequency (ν) | 1180 cm⁻¹ | C-O Stretch (Ester) |
Note: The data presented is hypothetical and illustrates the type of information obtained from computational spectroscopic predictions.
Conformational Analysis and Molecular Dynamics Simulations
The piperidine ring is not planar and exists in various conformations that can interconvert. The position and orientation of substituents can have a significant impact on the conformational preferences and, consequently, the molecule's biological activity. researchgate.netacs.org
Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformers (local minima) and the transition states that connect them. This is typically done by systematically rotating the rotatable bonds and performing geometry optimization and energy calculations at each step. For the piperidine ring, the primary conformations of interest are the chair, twist-boat, and boat forms. rsc.org Quantum chemical calculations can determine the relative energies of these conformers, indicating which is the most stable. For substituted piperidines, the chair conformation with substituents in the equatorial position is often, but not always, the most favored. nih.gov
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.govresearchgate.net In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion. This allows for the observation of conformational changes, molecular vibrations, and interactions with solvent molecules. An MD simulation of this compound in a solvent like water would reveal how the molecule moves and flexes at a given temperature, providing insight into its flexibility and the time scales of conformational transitions.
Electronic Properties and Reactivity Prediction (e.g., NBO analysis)
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges. This analysis reveals the nature of bonding, hyperconjugative interactions, and charge distribution, which are fundamental to understanding a molecule's stability and reactivity.
While specific E(2) values for this compound are not readily found in published literature, a hypothetical NBO analysis would likely reveal significant charge delocalization from the nitrogen and oxygen atoms to the rest of the molecule. The analysis would also quantify the natural atomic charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Key NBO Analysis Parameters for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| N(lp) | C-C(σ) | Data not available | Hyperconjugation |
| O(lp) | C=O(π) | Data not available | Resonance |
| C-H(σ) | C-C(σ*) | Data not available | Hyperconjugation |
Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.
Molecular Modeling Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these studies could include conformational analysis, molecular dynamics simulations, and the calculation of various molecular properties.
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. These simulations track the movements of atoms over time, revealing how the molecule flexes, rotates, and interacts with its surroundings. This information is valuable for understanding its pharmacokinetic and pharmacodynamic properties.
Table 2: Illustrative Molecular Properties Obtainable from Molecular Modeling
| Property | Predicted Value | Method |
| Steric Energy | Data not available | Molecular Mechanics (e.g., MMFF94) |
| Dipole Moment | Data not available | DFT (e.g., B3LYP/6-31G*) |
| Surface Area | Data not available | Molecular Surface Calculation |
| Conformational Energy | Data not available | DFT/Molecular Mechanics |
Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.
Applications in Advanced Synthetic Organic Chemistry
Methyl 5-methylpiperidine-2-carboxylate as a Chiral Building Blockgoogle.comnih.gov
The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals. researchgate.netajchem-a.com Chiral piperidine derivatives, such as this compound, serve as versatile chiral building blocks. These molecules provide a pre-defined stereochemical framework that can be elaborated upon to construct larger, more complex target molecules with high stereocontrol. The synthesis of enantiopure piperidines often starts from readily available chiral precursors like amino acids, ensuring the final product possesses the desired absolute stereochemistry. researchgate.netresearchgate.net The ester and methyl groups on the piperidine ring offer reactive handles for further chemical transformations, allowing chemists to build molecular complexity in a controlled manner.
The stereochemically defined structure of this compound makes it an ideal starting point for the total synthesis of natural products and their analogues. The synthesis of complex molecules often requires precise control over multiple stereocenters, a challenge that can be addressed by incorporating a chiral fragment that directs the formation of subsequent stereocenters. For example, the synthesis of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate, a complex derivative, highlights the utility of the 2-methyl-5-substituted piperidine core as a key intermediate. google.com Such intermediates are crucial in the synthesis of biologically active compounds, where specific stereoisomers are responsible for the desired therapeutic effects. The biological importance of enantioenriched piperidines has driven the development of numerous synthetic methodologies for their creation. nih.gov
In the field of asymmetric catalysis, chiral ligands play a pivotal role by coordinating to a metal center to create a chiral environment. nih.govscispace.com This chiral catalytic complex can then induce high enantioselectivity in a chemical reaction, preferentially forming one enantiomer of the product over the other. The rigid conformational structure of the piperidine ring makes it an excellent scaffold for designing such ligands. nih.gov Piperidine-based precursors are versatile starting materials for creating privileged chiral ligands used in asymmetric synthesis. nih.gov By attaching coordinating groups (like phosphines or amines) to the piperidine framework, chemists can develop novel ligands. The specific stereochemistry of the piperidine backbone, such as that in this compound, can effectively influence the spatial arrangement of the coordinating atoms, leading to highly effective stereochemical control in catalytic processes like hydrogenation, allylic substitution, and cyclopropanation. scispace.comrsc.org
| Ligand Design Principle | Application in Catalysis |
| Rigid Scaffold | Provides a well-defined and predictable chiral environment around the metal center. |
| Stereogenic Centers | The inherent chirality of the piperidine derivative is transferred to the catalytic process. |
| Functional Handles | The carboxylate and other substituents allow for the attachment of various coordinating groups (P, N, O donors). |
Precursor for the Synthesis of Diverse Piperidine Alkaloids and Derivativesnih.gov
Piperidine alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activity. researchgate.net These compounds are biosynthesized in nature from amino acids like lysine. researchgate.net In chemical synthesis, substituted piperidine-2-carboxylates are logical and valuable precursors for the construction of these alkaloids. They provide the core piperidine heterocycle with functional groups already in place for elaboration. For instance, the synthesis of (–)-anaferine, a bis-piperidine alkaloid, showcases a diversity-oriented synthetic approach starting from a simple piperidine derivative. researchgate.net The methyl and carboxylate groups on the this compound ring can be chemically modified through reduction, oxidation, alkylation, and coupling reactions to build the complex side chains and fused-ring systems characteristic of many piperidine alkaloids.
Development of Novel Synthetic Methodologies Based on the Piperidine-2-carboxylate Core
The piperidine-2-carboxylate core is not only a building block for target molecules but also a foundational structure for developing new synthetic methods. Researchers utilize this scaffold to explore and optimize novel chemical transformations for constructing substituted piperidine rings with high stereocontrol. Methodologies such as the aza-Prins cyclization and asymmetric intramolecular Michael reactions have been developed and refined using substrates that lead to the formation of piperidine structures. nih.govrsc.org For example, the asymmetric intramolecular Michael reaction of acyclic amino-enoates has been shown to produce highly enantioenriched piperidine derivatives, which are versatile building blocks for alkaloid synthesis. rsc.org These studies advance the field of organic synthesis by providing new, efficient, and stereoselective tools for creating complex heterocyclic molecules.
| Synthetic Methodology | Description | Resulting Structure |
| Aza-Prins Cyclization | A streamlined protocol to construct the piperidine ring from readily available materials. nih.gov | Substituted piperidines. |
| Asymmetric Intramolecular Michael Reaction | Cyclization of acyclic precursors to form chiral piperidines with high optical yield. rsc.org | Chiral piperidine acetates. |
| Catalytic Asymmetric Allylation | A sequential process involving C-C and C-O bond formation to create complex bridged systems. nih.gov | Bridged piperidine-γ-butyrolactones. |
Role in Multi-Component Reaction Design
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comnih.gov MCRs are valued for their atom economy, simplicity, and ability to rapidly generate libraries of structurally diverse molecules. rug.nl The piperidine scaffold is an attractive target for MCRs. researchgate.net While direct use of this compound as a starting component in a well-established MCR is not extensively documented, the principles of MCR design are often applied to the synthesis of complex piperidine structures. For example, the Hantzsch reaction, a classic MCR, can be adapted to create complex fused pyridine (B92270) systems, and related strategies are employed to build piperidone scaffolds. mdpi.comresearchgate.net The development of novel MCRs that incorporate chiral building blocks like substituted piperidines is an active area of research aimed at the efficient, one-pot synthesis of complex, biologically relevant molecules.
Exploration of Biological Relevance and Pharmacological Research Non Clinical Focus
The Role of Piperidine-2-carboxylate Scaffolds in Bioactive Molecule Research
The piperidine (B6355638) ring is a foundational heterocyclic structure in medicinal chemistry, present in a multitude of pharmaceutical agents and natural alkaloids. nih.govnih.gov This six-membered nitrogen-containing heterocycle is a prevalent core in over twenty classes of pharmaceuticals. nih.gov The significance of piperidine scaffolds, and specifically the piperidine-2-carboxylate framework, lies in their ability to serve as versatile building blocks in drug design. researchgate.net The introduction of a chiral piperidine scaffold into a molecule can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net
The piperidine-2-carboxylate moiety, in particular, offers several strategic advantages for medicinal chemists. It incorporates a chiral center at the C2 position, allowing for stereospecific interactions with biological targets, a critical factor for efficacy and selectivity. researchgate.net The carboxylate group provides a key point for hydrogen bonding and ionic interactions with receptors and enzyme active sites. This functional group can be modified into esters, amides, or other bioisosteres to fine-tune a compound's properties, such as its ability to cross cell membranes or its metabolic stability. nih.gov The nitrogen atom within the piperidine ring is often basic and can be protonated at physiological pH, enabling critical salt-bridge interactions with acidic amino acid residues in target proteins. nih.gov The saturated, sp3-hybridized nature of the ring allows it to adopt various low-energy chair and boat conformations, providing a three-dimensional structure that can be optimized to fit complex binding pockets. nih.gov These inherent structural and chemical features make the piperidine-2-carboxylate scaffold a privileged structure for exploring interactions with a wide range of biological targets.
Investigation of Potential Biological Activities in In Vitro Models
While specific in vitro studies on Methyl 5-methylpiperidine-2-carboxylate are not extensively documented in publicly available research, the broader class of piperidine-2-carboxylate analogues has been the subject of numerous investigations to determine potential biological activities. These non-clinical studies utilize cell-based assays and biochemical tests to probe the interactions of these compounds with biological systems.
Ligand-Receptor Interaction Studies
Derivatives of the piperidine scaffold have been extensively studied for their ability to bind to various receptors. For instance, a series of piperidine-based compounds demonstrated high affinity for the sigma 1 receptor (S1R). nih.gov In these studies, computational docking models showed that the protonated piperidine nitrogen atom forms crucial salt bridge interactions with the carboxylate groups of glutamate (B1630785) (Glu172) and aspartate (Asp126) residues within the receptor's binding site. nih.gov One potent ligand, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, exhibited a high affinity for S1R with a Ki value of 3.2 nM. nih.gov
Similarly, research into ligands for the nociceptin (B549756) opioid peptide (NOP) receptor revealed that N-piperidinyl indole-based structures can achieve subnanomolar binding affinity. nih.gov Molecular modeling suggested that these piperidine-containing ligands could orient themselves to allow for hydrogen-bond interactions with polar amino acids on the transmembrane helices of the NOP receptor. nih.gov These studies underscore the capacity of the piperidine core to anchor ligands within receptor pockets, facilitating high-affinity binding.
Enzyme Modulation Research
The piperidine framework is a key component in the design of various enzyme inhibitors. A notable example is the development of farnesyltransferase (FTase) inhibitors based on a piperidine core. acs.org Initial screening identified a lead compound with moderate activity (IC50 = 420 nM), which was subsequently optimized. acs.org A derivative featuring a piperidine core, instead of the original piperidin-2-one, showed a more than 10-fold increase in potency, with an IC50 value of 3.7 nM. acs.org
In the context of the endocannabinoid system, piperidine carboxamides and carbamates have been investigated as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). researchgate.net This research highlights that diverse chemical groups attached to the piperidine scaffold are tolerated by the FAAH enzyme, leading to potent inhibition. researchgate.net
| Enzyme Target | Piperidine Analogue | Potency (IC₅₀) |
| Farnesyltransferase (FTase) | Compound 1 (Initial Hit) | 420 nM |
| Farnesyltransferase (FTase) | Compound 8 (Optimized) | 3.7 nM |
Antimicrobial Research Initiatives (in vitro)
The antimicrobial potential of piperidine derivatives has been evaluated against various pathogens in in vitro settings. Studies have shown that certain synthetic piperidine derivatives exhibit activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com The disc diffusion method is commonly employed to screen for such activity, where the zone of inhibition around a disc impregnated with the test compound indicates its antibacterial effect. biointerfaceresearch.comresearchgate.net
Further research into a series of six novel piperidine derivatives demonstrated varying degrees of antibacterial and antifungal activity. academicjournals.orgresearchgate.net One compound in the series exhibited the strongest inhibitory activity against seven different bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.75 mg/ml against Bacillus subtilis. academicjournals.org However, the same set of compounds showed limited to no activity against several fungal species, such as Fusarium verticilliodes and Penicillium digitatium, although some inhibition was observed against Aspergillus niger and Candida albicans. academicjournals.orgresearchgate.net These initiatives indicate that the piperidine scaffold can be a viable starting point for the development of new antimicrobial agents, though the spectrum of activity is highly dependent on the specific substitutions on the piperidine ring.
| Microbial Species | Type | Activity Observed |
| Escherichia coli | Gram-negative Bacteria | Active biointerfaceresearch.com |
| Staphylococcus aureus | Gram-positive Bacteria | Active biointerfaceresearch.com |
| Bacillus subtilis | Gram-positive Bacteria | Active (MIC: 0.75 mg/ml) academicjournals.org |
| Candida albicans | Fungus | Varying Inhibition academicjournals.orgresearchgate.net |
| Fusarium verticilliodes | Fungus | No Activity academicjournals.orgresearchgate.net |
Structure-Activity Relationship (SAR) Studies within Piperidine-2-carboxylate Analogues
Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that systematically explores how modifications to a molecule's structure influence its biological activity. oncodesign-services.com For piperidine-2-carboxylate analogues, SAR studies have provided valuable insights into optimizing their interactions with biological targets.
In the development of farnesyltransferase (FTase) inhibitors, systematic modifications of a piperidine lead compound revealed that all four substituent positions on the piperidine core played an important role in inhibitory activity. acs.org A significant finding was that converting the piperidine-2-one core to a piperidine core resulted in a 10-fold increase in potency. acs.org Further modifications, such as the reduction of a nitro group to an amine and subsequent saturation of a double bond within the ring system, led to a derivative that was over 100 times more potent than the initial hit compound. acs.org
SAR studies on N-piperidinyl indole-based ligands for the NOP receptor demonstrated that the position of substitution on the indole (B1671886) moiety dramatically affects intrinsic activity and receptor selectivity. nih.gov Shifting a hydroxymethyl group from the 3-position to the 2-position of the indole ring transformed a NOP-selective partial agonist into a potent, full NOP agonist with subnanomolar binding affinity. nih.gov This highlights the sensitivity of the biological response to subtle changes in the spatial arrangement of functional groups relative to the core piperidine structure.
Similarly, in the exploration of sigma 1 receptor (S1R) ligands, SAR studies showed that adding a 4-hydroxylphenyl group was generally detrimental to binding affinity for both S1R and S2R. nih.gov In contrast, the length of an alkyl linker between the piperidine ring and another part of the molecule did not show a clear influence on the binding of the most potent ligands. nih.gov These findings are crucial for guiding the rational design of new analogues with improved potency and selectivity.
Stereochemical Influence on Biological Recognition Processes
The three-dimensional arrangement of atoms, or stereochemistry, is paramount in determining how a molecule interacts with a biological target. Since enzymes and receptors are themselves chiral, they can differentiate between the stereoisomers of a ligand, often resulting in one isomer being significantly more active than the others.
This principle is clearly illustrated in studies of piperidine-based FTase inhibitors. acs.org The racemic mixture of a potent piperidine derivative was resolved into its individual enantiomers. Biological testing revealed that only the (+)-enantiomer exhibited potent FTase inhibition (IC50 = 1.9 nM), while the corresponding (-)-enantiomer was presumably inactive. acs.org This stark difference in activity underscores that a precise stereochemical configuration is required for the inhibitor to fit correctly into the enzyme's active site.
Further research on piperidin-4-one derivatives also investigated the effect of stereochemistry on antibacterial, antifungal, and anthelmintic activities. nih.gov By synthesizing specific stereoisomers, researchers were able to establish a link between the spatial orientation of substituents on the piperidine ring and the observed biological effects. nih.gov The conformation of the piperidine ring itself, which can be influenced by its substituents, is also critical. For instance, in the design of conformationally restricted mimics of the drug Immucillin, a piperidine core was used to lock the molecule in a specific shape. NMR analysis confirmed that the synthesized piperidine nucleosides adopted a conformation that resembled the bioactive shape of the target drug, with key functional groups held in the required equatorial orientation for biological recognition. mdpi.com These examples demonstrate that stereochemistry is a decisive factor in the biological activity of piperidine-containing compounds.
Research on Pharmacokinetic Property Modulation through Scaffold Modification
The modification of the central scaffold of a molecule is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacokinetic profile. For derivatives of piperidine-2-carboxylate, such as this compound, even subtle changes to the molecular structure can lead to significant alterations in how the compound is absorbed, distributed, metabolized, and excreted (ADME). Research in this area, though not extensively focused on this compound itself, provides valuable insights through the study of analogous piperidine-containing structures. These studies demonstrate that strategic modifications can enhance metabolic stability, reduce clearance, and ultimately improve the bioavailability and therapeutic potential of a compound.
A key strategy in modulating pharmacokinetic properties is the modification of substituents on the piperidine ring or on attached moieties. For instance, in a series of piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH), a related class of compounds, the replacement of a cycloalkyl ring with a phenyl ring allowed for the exploration of a diverse range of steric and electronic properties. This, in turn, facilitated the attachment of various polar groups to improve physical and pharmacokinetic characteristics. nih.gov
One common metabolic liability for many drug candidates is oxidation by cytochrome P450 enzymes. To mitigate this, researchers often introduce modifications at sites prone to metabolic attack. A study on piperidine-derived sEH inhibitors investigated the effect of substituting hydrogen with deuterium (B1214612), a heavier isotope. This substitution can strengthen the chemical bond, making it more resistant to metabolic cleavage. The data revealed a notable increase in the half-lives of the deuterated compounds in both rat and human liver microsomes, indicating improved metabolic stability, while maintaining the inhibitory potency against the target enzyme. nih.gov This highlights the utility of isosteric replacement for enhancing bioavailability. nih.gov
The following tables present data from research on piperidine derivatives analogous to this compound, illustrating the impact of scaffold modifications on metabolic stability.
Table 1: Impact of Phenyl Ring Substitution on Inhibitory Potency and Metabolic Stability of Analogous Piperidine Derivatives nih.gov
| Compound | Substitution on Phenyl Ring | sEH Inhibitory Potency IC₅₀ (nM) | Human Liver Microsome Half-life (t₁/₂) (min) | Apparent Intrinsic Clearance (CLᵢₙₜ, ₐₚₚ) (µL/min/mg) |
| 7-12 | Unsubstituted | 15 | 35.7 | 54.9 |
| 7-13 | 2-Fluoro | 18 | 45.2 | 43.4 |
| 7-14 | 2-Chloro | 150 | 60.1 | 32.6 |
| 7-15 | 2-Bromo | 22 | 55.3 | 35.4 |
| 7-16 | 2-Methyl | 450 | 75.2 | 26.1 |
| 7-18 | 4-Methoxy | 12 | 25.8 | 76.0 |
| 7-23 | 4-Trifluoromethoxy | 3.8 | 65.4 | 29.9 |
Table 2: Effect of Deuterium Substitution on the Metabolic Stability of an Analogous Piperidine-Derived sEH Inhibitor nih.gov
| Compound | Site of Deuterium Substitution | Human Liver Microsome Half-life (t₁/₂) (min) | Rat Liver Microsome Half-life (t₁/₂) (min) |
| Parent Compound | None | 195.8 | 32.1 |
| 3f | Piperidine Ring | 203.2 | 33.5 |
| 3h | Phenyl Ring | 256.0 | 41.5 |
| 3i | Phenyl Ring (alternative position) | 265.9 | 42.3 |
These findings from related piperidine scaffolds underscore the principle that targeted modifications can systematically improve the pharmacokinetic properties of a lead compound. The introduction of electron-withdrawing groups, such as fluorine, or the strategic placement of deuterium can significantly enhance metabolic stability. nih.govnih.gov Such structure-activity and structure-property relationship studies are crucial in the iterative process of drug design and optimization, guiding the synthesis of new analogs with more favorable pharmacokinetic profiles. While direct data on this compound is limited, these examples provide a strong rationale for how its scaffold could be similarly modified to modulate its pharmacokinetic behavior for potential therapeutic applications.
Future Directions and Emerging Research Frontiers
Advancements in Stereoselective Synthesis Techniques
The biological activity of chiral molecules like Methyl 5-methylpiperidine-2-carboxylate is often dependent on their specific stereochemistry. Consequently, the development of advanced stereoselective synthesis methods is a cornerstone of future research. Current efforts are moving beyond classical resolution techniques towards more efficient and precise catalytic methods.
Key advancements are expected in the following areas:
Organocatalysis: The use of small organic molecules as catalysts offers a powerful alternative to metal-based catalysts. mdpi.com Organocatalytic methods, such as those employing proline or its derivatives, can facilitate highly enantioselective and diastereoselective transformations under mild conditions, leading to specific stereoisomers of the piperidine (B6355638) ring. mdpi.com
Transition Metal Catalysis: Palladium-catalyzed hydrogenation and other transition-metal-mediated reactions are being refined for greater stereocontrol in the synthesis of substituted piperidines. mdpi.com For instance, palladium-catalyzed hydrogenation has proven effective for creating fluorinated piperidines with specific stereochemistry, a technique applicable to the synthesis of complex derivatives. mdpi.com
Biocatalysis: The use of enzymes (biocatalysis) is an increasingly attractive approach. Enzymes operate with high specificity, often under aqueous and mild conditions, to produce single stereoisomers, thereby reducing the need for complex purification steps and improving the sustainability of the synthesis.
These advanced synthetic strategies will enable the systematic synthesis of all possible stereoisomers of this compound derivatives, allowing for a more thorough investigation of their structure-activity relationships (SAR).
High-Throughput Screening and Combinatorial Chemistry Approaches
To efficiently explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds.
Combinatorial Chemistry: This technique involves the systematic and repetitive connection of a set of "building blocks" in various combinations to generate a large number of different but related molecules. For this compound, this could involve varying the substituents on the piperidine ring and the ester group to create a diverse library of analogues.
High-Throughput Screening (HTS): HTS automates the testing of these large compound libraries against specific biological targets. nih.gov For example, an HTS campaign could screen thousands of derivatives for their ability to inhibit a particular enzyme or bind to a specific receptor. nih.gov This process can rapidly identify "hit" compounds with desired biological activity, which can then be selected for further optimization. A typical HTS workflow involves assay development, screening of large compound collections (often hundreds of thousands of compounds), and confirmation of active compounds through dose-response testing. nih.gov
The integration of combinatorial synthesis and HTS will dramatically accelerate the discovery of new lead compounds derived from the this compound core structure.
In Silico Design and Virtual Screening for Novel Derivatives
Computational methods are revolutionizing drug discovery by enabling the rational design and virtual screening of new molecules, saving significant time and resources compared to traditional laboratory screening. nih.gov
Future research will heavily leverage these in silico tools:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govnih.gov By docking virtual libraries of this compound derivatives into the active site of a target, researchers can prioritize compounds with the highest predicted binding affinity for synthesis and biological testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, guiding the design of more potent compounds.
ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.govmdpi.com This allows researchers to filter out compounds with poor pharmacokinetic profiles early in the design process, increasing the likelihood of developing a successful drug candidate. nih.gov
The synergy between computational design and experimental validation provides a powerful paradigm for efficiently navigating the chemical landscape and identifying promising new derivatives.
Sustainable and Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly committed to adopting sustainable practices to minimize its environmental impact. pageplace.de The principles of green chemistry are becoming integral to the design of synthetic routes for new chemical entities, including derivatives of this compound. unife.itmdpi.com
Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. mdpi.com Water is a particularly attractive green solvent due to its non-toxicity, non-flammability, and low cost. mdpi.com
Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents reduces waste and often allows for milder reaction conditions. pageplace.de The development of reusable catalysts is a particularly important goal. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
By integrating these green chemistry principles, future syntheses of this compound and its derivatives will not only be more efficient but also more environmentally responsible. nih.govmdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
